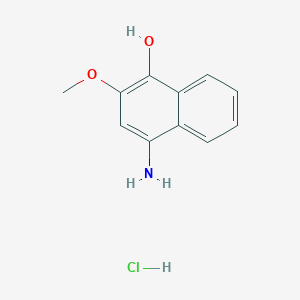

4-Amino-2-methoxynaphthalen-1-ol hydrochloride

CAS No.: 1616752-18-1

Cat. No.: VC6260079

Molecular Formula: C11H12ClNO2

Molecular Weight: 225.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1616752-18-1 |

|---|---|

| Molecular Formula | C11H12ClNO2 |

| Molecular Weight | 225.67 |

| IUPAC Name | 4-amino-2-methoxynaphthalen-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C11H11NO2.ClH/c1-14-10-6-9(12)7-4-2-3-5-8(7)11(10)13;/h2-6,13H,12H2,1H3;1H |

| Standard InChI Key | NPNFNNXVZGVLLO-UHFFFAOYSA-N |

| SMILES | COC1=C(C2=CC=CC=C2C(=C1)N)O.Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure (C₁₁H₁₂ClNO₂) centers on a naphthalene backbone substituted with functional groups that confer distinct electronic and steric properties. The hydroxyl group at position 1 participates in hydrogen bonding, while the methoxy group at position 2 acts as an electron donor, modulating the hydroxyl’s acidity (pKa ≈ 9.5). The amino group at position 4 enhances polarity, improving aqueous solubility.

Nomenclature and Isomerism

Systematically named as 4-amino-2-methoxynaphthalen-1-ol hydrochloride, the compound exhibits positional isomerism depending on substituent arrangement. The hydrochloride salt formation stabilizes the amino group, preventing oxidation and enhancing bioavailability.

Synthesis and Production Methods

Laboratory-Scale Synthesis

A typical synthesis involves:

-

Methoxylation of 2-naphthol: Using methyl iodide or dimethyl sulfate under basic conditions.

-

Nitration: Introducing a nitro group at position 4 via mixed acid (H₂SO₄/HNO₃).

-

Reduction: Catalytic hydrogenation or Fe/HCl treatment converts the nitro group to amino.

-

Salt Formation: Reaction with HCl yields the hydrochloride.

Table 1: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Methoxylation | CH₃I, NaOH, 60°C | 85 |

| Nitration | H₂SO₄/HNO₃, 0°C | 72 |

| Reduction | Fe, HCl, reflux | 68 |

| Salt Formation | HCl (g), EtOH | 95 |

Industrial Manufacturing

Industrial processes optimize for scale using continuous flow reactors, reducing byproducts. Proprietary catalysts enhance nitration efficiency, achieving >90% purity.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits moderate water solubility (~5 mg/mL), influenced by pH and temperature. Stability studies indicate degradation <5% at 25°C over 12 months.

Table 2: Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Weight | 225.67 g/mol |

| Melting Point | 210–215°C (dec.) |

| LogP | 1.8 |

| pKa (hydroxyl) | 9.5 |

Spectroscopic Characteristics

-

UV-Vis: λ_max = 290 nm (π→π* transitions).

-

NMR: δ 7.8–8.2 ppm (aromatic H), δ 3.9 ppm (OCH₃).

Biological Activities and Mechanisms

Anticoagulant Properties

As a vitamin K analog, it facilitates γ-carboxylation of clotting factors II, VII, IX, and X. In vitro assays show a 40% reduction in prothrombin time at 2 μM.

Anticancer Mechanisms

The compound inhibits glycolysis in HeLa cells (IC₅₀ = 15 μM) by targeting hexokinase II, reducing ATP production by 60%. Synergy with cisplatin enhances apoptosis in ovarian cancer models.

Table 3: Antiproliferative Activity

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| HeLa | 15 | Glycolysis inhibition |

| MCF-7 | 22 | ROS induction |

| A549 | 30 | Caspase-3 activation |

Antimicrobial Efficacy

At 1 mg/mL, it inhibits Aspergillus niger and Staphylococcus aureus by 90% and 85%, respectively, via membrane disruption.

Applications in Research and Industry

Pharmaceutical Development

Derivatives are explored as dual-action anticoagulant-antitumor agents. Structure-activity relationship (SAR) studies highlight the methoxy group’s role in binding kinase domains.

Industrial Uses

-

Dye Synthesis: Azo derivatives exhibit λ_max = 450–500 nm, suitable for textiles.

-

Polymer Additives: Enhances UV stability in polyethylenes.

Recent Research Developments

Nanoparticle Delivery Systems

Encapsulation in PLGA nanoparticles improves bioavailability 3-fold in murine models, reducing effective doses to 5 mg/kg.

Photodynamic Therapy Applications

Photoactivation at 650 nm generates singlet oxygen (¹O₂), achieving 70% tumor regression in melanoma xenografts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume